Acetamide-15N

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of [15N] labeled acetamide has been improved, offering higher yields and utilizing 2,2,2-trifluoroethyl acetate for the reaction with 15NH4OH, achieving yields of 85% for acetamide (Morgan & Dorn, 1991).

Molecular Structure Analysis

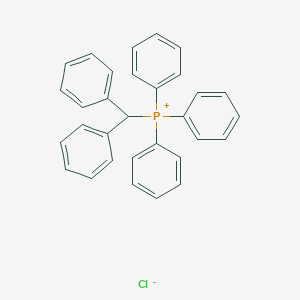

Studies using gas electron diffraction have provided detailed insights into the molecular structure of acetamide, revealing bond distances and angles, and highlighting differences in bond lengths between the gaseous state and the crystal structure (Kitano & Kuchitsu, 1973).

Chemical Reactions and Properties

Acetamide-15N undergoes various chemical reactions, including hydrogen abstraction in the presence of H atoms, leading to the formation of specific radicals. Such reactions are pivotal for understanding acetamide's role in astrochemistry and the formation of complex organic molecules in interstellar conditions (Haupa, Ong, & Lee, 2020).

Physical Properties Analysis

The nuclear magnetic resonance (NMR) spectra of acetamide-15N have been studied to reveal solvent and temperature effects, providing insights into the internal rotation barriers around the C-N bond and elucidating hydrogen bonding interactions in various solvents (Liler, 1971; Umemoto & Ouchi, 1981).

Chemical Properties Analysis

The chemical properties of acetamide-15N have been extensively studied, including its reactivity in hydrogen abstraction reactions and the formation of ketene under specific conditions. These studies are essential for understanding the chemical dynamics of acetamide in both terrestrial and extraterrestrial environments (Haupa, Ong, & Lee, 2020).

Applications De Recherche Scientifique

Metabolism in Animal Nutrition : Acetamide-15N has been used to study metabolism in ruminants. It is degraded in the rumen and used for bacterial protein synthesis, providing insights into nitrogen utilization in sheep (Bergner, 1984).

Synthesis Techniques : Improved methods for synthesizing Acetamide-15N have been developed, enhancing its availability for various research applications (Morgan & Dorn, 1991).

Nuclear Magnetic Resonance (NMR) Studies : Acetamide-15N has been a subject of NMR spectroscopic studies to understand its internal molecular dynamics and solvent interactions (Liler, 1971; Marco & Llinás, 1979; Umemoto & Ouchi, 1981).

Amino Acid Metabolism in Astrocytes : The effects of ketone bodies on amino acid metabolism in astrocytes were studied using Acetamide-15N, providing insights into neurological and metabolic processes (Yudkoff et al., 1997).

Quadrupole Coupling Constants : Studies on Acetamide-15N have contributed to understanding quadrupole coupling constants in molecules, an important aspect in molecular physics and chemistry (Heineking & Dreizler, 1993).

NMR Spectroscopy in Solvents : The 15N13C coupling constants of Acetamide-15N in various solvents have been measured, showing their dependency on the nature of the solvent (Kricheldorf, 1980).

In Vivo NMR Studies : Acetamide-15N has been used in in vivo NMR studies to investigate brain metabolism and neurotransmitters, demonstrating its applicability in neurochemical research (Kanamori & Ross, 1999).

Milacemide Metabolism Study : The metabolism of Acetamide-15N derivatives in mammalian tissue culture was investigated using solid-state NMR, providing insights into metabolic pathways (Garbow et al., 1994).

Protonation Studies : Studies on the protonation of Acetamide-15N in various acidic media have been conducted to understand its molecular behavior in different environments (Liler, 1971).

Nitrogen Assimilation in Microorganisms : The regulation of nitrogen assimilation and amino acid production in Brevibacterium lactofermentum was studied using in vivo 15N NMR, highlighting the compound's utility in microbiological research (Haran et al., 1983).

Safety And Hazards

Acetamide-15N is classified as Carcinogenicity (Category 2), meaning it is suspected of causing cancer . Precautionary measures include obtaining special instructions before use, avoiding inhalation and ingestion, and wearing protective equipment .

Relevant Papers A paper titled “Synthesis and NMR spectra of [15N]indole” discusses the synthesis of selectively labeled [15N]indole and examines its NMR spectra . Another paper titled “Nuclear magnetic resonance spectra of acetamide-15N: Solvent and …” discusses the NMR spectra of Acetamide-15N and how its barriers to internal rotation around the C-N bond vary depending on the solvent .

Propriétés

IUPAC Name |

acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO/c1-2(3)4/h1H3,(H2,3,4)/i3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLFVBJFMPXGRIB-LBPDFUHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

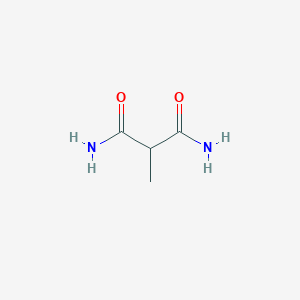

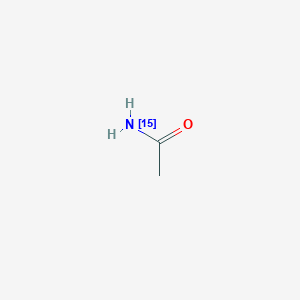

CC(=O)[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

60.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetamide-15N | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate](/img/structure/B75432.png)